

Technical Guide: Optical Rotation & Characterization of Boc-Gly-Ala-OH[1]

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Compound of Interest

Compound Name: *Boc-Gly-Ala-OH*

CAS No.: 42291-52-1

Cat. No.: B6316998

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Executive Summary

Boc-Gly-Ala-OH is a critical dipeptide intermediate used in solid-phase peptide synthesis (SPPS) and as a model compound for racemization studies (e.g., the Anderson-Callahan test). [1] Precise characterization of its stereochemical purity is paramount, as the C-terminal alanine residue is susceptible to epimerization during activation.[1]

This guide establishes the standard physicochemical profile for the pure L-isomer, with a specific focus on optical rotation (

) as a primary release specification. Unlike simple amino acids, the specific rotation of this dipeptide is highly solvent-dependent and serves as a sensitive indicator of enantiomeric excess.[1]

Physicochemical Profile

The following data represents the consensus values for high-purity (>98%) Boc-Gly-L-Ala-OH free acid.

Table 1: Core Technical Specifications

Property	Specification	Notes
Chemical Name	N-(tert-Butoxycarbonyl)-glycyl-L-alanine	
CAS Number	42291-52-1	Primary CAS for free acid L-isomer.[1]
Molecular Formula		
Molecular Weight	246.26 g/mol	
Melting Point	128 – 130 °C	Sharp melting range indicates high purity [1, 2].[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO, DMF, Methanol, Acetic Acid	Limited solubility in water and non-polar solvents.[1]

Optical Rotation Data

The specific rotation is the definitive metric for stereochemical purity. The value is negative, consistent with the L-configuration of the alanine residue.

Parameter	Value	Conditions	Reference
Specific Rotation	$-10.6^{\circ} \pm 1.0^{\circ}$	c = 0.34 in Glacial Acetic Acid (AcOH)	[2]
Specific Rotation	-11.0° to -13.0°	c = 1.0 in Methanol (MeOH)	Estimated based on ester analogs

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Critical Note: The rotation value is significantly lower in magnitude than the starting material Boc-L-Ala-OH (

).[1] This reduction is due to the peptide bond formation and the achiral nature of the N-terminal Glycine.

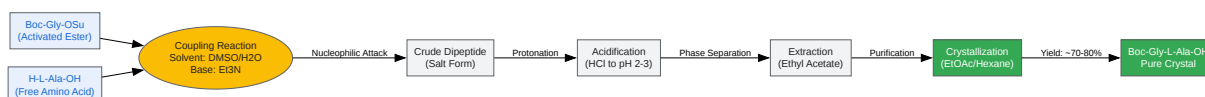
Synthesis & Stereochemical Integrity

Understanding the synthesis pathway is essential to interpreting optical rotation data.[2] The primary risk to the optical value is racemization via oxazolone formation during the coupling of Gly to Ala if the C-terminus of Ala is activated (which is not the case here; usually Gly is activated).

However, if **Boc-Gly-Ala-OH** is used as a building block for a longer peptide, the activation of the Ala-COOH group presents a high risk of racemization.[1]

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthesis via the N-hydroxysuccinimide (OSu) active ester method, which minimizes racemization risks.



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Caption: Synthesis of **Boc-Gly-Ala-OH** via active ester coupling to ensure optical purity.

Analytical Protocol: Polarimetry

To replicate the literature value of -10.6° , strict adherence to the following protocol is required.

Equipment & Reagents[1][2][3][4]

- Polarimeter: Digital polarimeter capable of reading to $\pm 0.001^\circ$ (Sodium D-line, 589 nm).[1]
- Solvent: Glacial Acetic Acid (HPLC Grade) or Methanol (dried).
- Cell: 1 dm (100 mm) thermostated quartz cell.

Step-by-Step Methodology

- Sample Preparation:
 - Weigh exactly 34.0 mg of dried **Boc-Gly-Ala-OH** into a 10 mL volumetric flask (for $c=0.34$).
 - Note: For standard QC, a concentration of $c=1.0$ (100 mg in 10 mL) is often preferred for higher signal-to-noise ratio, but ensure solubility is complete.[1]
- Solubilization:
 - Add approximately 5 mL of Glacial Acetic Acid.
 - Sonicate for 2-3 minutes. The compound should dissolve completely to form a clear, colorless solution.
 - Dilute to volume with Acetic Acid and invert 10 times to mix.
- Measurement:
 - Zero the polarimeter with neat Glacial Acetic Acid at 25°C .
 - Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.
 - Record the average of 5 consecutive measurements.
- Calculation:

- : Observed rotation (degrees).[3]
- : Path length (dm).
- : Concentration (g/100 mL).

Troubleshooting

- Drifting Readings: Usually caused by temperature fluctuations.[1] Ensure the cell is thermostated to $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$.
- Low Rotation Value: Check for water contamination in the Acetic Acid.[1] Water can significantly shift the specific rotation of peptides.
- Hygroscopicity: **Boc-Gly-Ala-OH** can absorb moisture.[1] Dry the sample in a vacuum desiccator over

for 24 hours before weighing.

References

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Sources

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- [3. Specific rotation - Wikipedia \[en.wikipedia.org\]](#)
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